4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate

Description

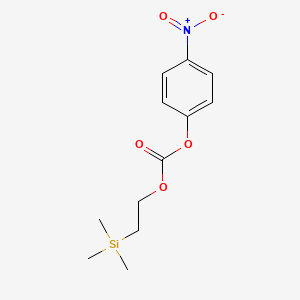

Chemical Structure and Properties 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate (CAS: 80149-80-0) is a silyl-protecting reagent with the molecular formula C₁₂H₁₇NO₅Si and a molecular weight of 283.36 g/mol. It is a crystalline powder with a melting point range of 35–40°C and exhibits yellow coloration .

Synthesis The compound is synthesized via reaction of 2-(trimethylsilyl)ethanol with 4-nitrophenyl chloroformate in the presence of pyridine under inert conditions . Its commercial availability (e.g., Thermo Scientific Chemicals, Sigma-Aldrich) underscores its utility in laboratory settings .

Applications

Primarily used in peptide synthesis, it introduces the TEOC (2-(trimethylsilyl)ethoxycarbonyl) protecting group for amines. This group is selectively cleaved by fluoride ions (e.g., TBAF or KF), making it ideal for orthogonal protection strategies . It also serves as a starting material for polymer terminating agents and glycopolymer synthesis .

Properties

IUPAC Name |

(4-nitrophenyl) 2-trimethylsilylethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5Si/c1-19(2,3)9-8-17-12(14)18-11-6-4-10(5-7-11)13(15)16/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQWGGKIMQIVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230093 | |

| Record name | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80149-80-0 | |

| Record name | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80149-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080149800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl 2-(trimethylsilyl)ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate involves a multi-step synthetic route. One common method includes the reaction of 4-nitrophenol with dimethyl sulfoxide, followed by a reaction with trimethylchlorosilane and dimethyl carbonate to yield the final product . This method is relatively straightforward and can be scaled up for industrial production.

Chemical Reactions Analysis

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate undergoes several types of chemical reactions:

Substitution Reactions: It can act as a reagent for introducing the 2-(trimethylsilyl)ethyloxycarbonyl group into amino acids or amino acid derivatives.

Cleavage Reactions: The protecting group can be cleaved by fluoride ions, making it useful in peptide synthesis.

Polymerization: It serves as a starting material to prepare cis-butene derivatives, which are used as polymer terminating agents.

Common reagents used in these reactions include trimethylchlorosilane, dimethyl carbonate, and fluoride ions. The major products formed from these reactions are N alpha-protected amino acids and cis-butene derivatives .

Scientific Research Applications

Organic Synthesis

- Role as a Protecting Group : The compound serves as a protecting group for amines during peptide synthesis. This protection is crucial to prevent unwanted reactions at the amine site during multi-step synthetic processes .

- Reagent for Nucleophilic Substitution : It acts as a reagent in nucleophilic substitution reactions, allowing for the synthesis of various complex organic molecules .

Pharmaceutical Development

- Synthesis of Medicinal Compounds : It plays an essential role in the total synthesis of biologically active compounds such as kottamide E, which has potential therapeutic properties . The compound's ability to stabilize intermediates enhances the efficiency of drug development processes.

Analytical Chemistry

- Derivatizing Agent : In chromatography, 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is utilized as a derivatizing agent to improve the detection and quantification of target analytes. This application is particularly valuable in quality control laboratories .

Material Science

- Advanced Material Formulation : The compound contributes to the development of advanced materials, including coatings and polymers with enhanced durability and resistance to environmental factors. Its incorporation into polymer matrices can improve mechanical properties and longevity .

Bioconjugation

- Attachment of Biomolecules : It is employed in bioconjugation techniques to facilitate the attachment of biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutic development, enabling targeted delivery systems for drugs .

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate was used to protect amine groups during the formation of complex peptides. The successful cleavage of this protecting group using fluoride ions demonstrated its effectiveness in multi-step synthetic routes .

Case Study 2: Polymer Chemistry

Research involving the preparation of cis-butene derivatives highlighted the use of this compound as a starting material. The derivatives produced were utilized as polymer terminating agents in the synthesis of monotelechelic glycopolymers, showcasing its significance in polymer chemistry applications .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Organic Synthesis | Protecting group for amines | Facilitates multi-step synthesis |

| Pharmaceutical Development | Total synthesis of kottamide E | Enhances efficiency and stability |

| Analytical Chemistry | Derivatizing agent in chromatography | Improves detection and quantification |

| Material Science | Formulation of advanced coatings and polymers | Increases durability and environmental resistance |

| Bioconjugation | Attachment of biomolecules | Essential for targeted drug delivery |

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate involves its role as a protecting group for amines. The 2-(trimethylsilyl)ethyloxycarbonyl group is introduced into amino acids or amino acid derivatives, protecting the amine group during subsequent synthetic steps. This protecting group can be cleaved by fluoride ions, allowing for the selective removal of the protecting group when needed .

Comparison with Similar Compounds

(a) Trimethylsilyl vs. Triphenylsilyl Derivatives

- Trimethylsilyl (1a) : Exhibits faster fluoride-triggered disassembly due to lower steric hindrance and higher silicon electrophilicity. The smaller trimethyl group allows efficient fluoride attack, yielding a rate constant of 38.5 ± 0.3 M⁻¹ min⁻¹ .

- Triphenylsilyl : Bulkier substituents slow disassembly kinetics significantly. While specific rate constants are unreported, studies suggest triphenylsilyl derivatives are less reactive due to steric shielding of the silicon center .

(b) Carbonate vs. Carbamate Derivatives

- Carbamates (e.g., 1b): Replace the carbonate oxygen with an amine, resulting in an aniline leaving group (pKa ~4.6). This lowers reactivity compared to phenolic leaving groups (pKa ~7.2), as deprotonation is less favorable under mild conditions .

- Carbonates (e.g., 1a): Phenolic leaving groups enable rapid cleavage under basic or fluoride-rich conditions, making them preferred for time-sensitive applications like solid-phase peptide synthesis .

(c) Methyldiphenylsilyl Hybrids (1c)

These compounds balance steric bulk (diphenyl) with a reactive methyl group. Their disassembly rates are slower than 1a but faster than fully substituted triphenylsilyl derivatives, offering tunable stability for specialized protection needs .

(d) Functionalized Derivatives

- Pyridin-2-yldisulfanylethyl carbonate (CAS: 874302-76-8) : Designed for bioconjugation, this compound features a disulfide bond for thiol reactivity and a 4-nitrophenyl carbonate for amine coupling. Its dual functionality supports crosslinking in biomolecule engineering .

- 1-Chloroethyl carbonate : lacks silicon but retains the 4-nitrophenyl leaving group. Its reactivity is driven by chloroethyl hydrolysis rather than fluoride cleavage, limiting its use in silicon-centric applications .

Biological Activity

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate (CAS Number: 80149-80-0) is a chemical compound primarily utilized as a protecting group for amines in organic synthesis. Its significance extends beyond mere protection, as it plays a crucial role in various biochemical reactions and synthetic processes. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Overview of Biological Activity

The compound is recognized for its ability to protect amine groups during peptide synthesis, which is essential for the formation of complex biological molecules. It acts by forming a protective layer around amines, preventing unwanted reactions that could compromise the integrity of the synthesis process.

- Target Interaction : The primary target of 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate is amine groups in various synthetic pathways.

- Mode of Action : The compound interacts with amines through covalent bonding, effectively shielding them from electrophilic attack during chemical reactions.

- Biochemical Pathways : It is involved in the synthesis of complex molecules, including kottamide E, which has potential medicinal properties .

Synthesis and Disassembly Kinetics

A study investigated the kinetics of disassembly of silyl-containing ethoxycarbonates, including 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate. The compound was subjected to fluoride ion treatment, resulting in rapid disassembly and release of 4-nitrophenolate. The rate constants observed were significant, indicating efficient cleavage under specific conditions .

| Compound | Rate Constant (M⁻¹ min⁻¹) |

|---|---|

| 1a | 42638 ± 1720 |

| 1b | 46049 ± 1860 |

| 3c | 118711 ± 14000 |

| 3d | 123825 ± 4000 |

This data underscores the compound's reactivity and potential utility in synthetic chemistry.

Cellular Effects and Dosage Variability

The biological implications of varying dosages were explored in animal models. At lower concentrations, the compound exhibited minimal cellular impact; however, higher doses resulted in significant alterations in metabolic pathways and enzyme activities. This dosage-dependent effect highlights the importance of careful calibration in experimental applications.

Applications in Scientific Research

4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate finds diverse applications across various fields:

- Chemistry : Used as a protecting group for amines during organic synthesis.

- Biology : Essential for peptide synthesis, facilitating studies on protein interactions and functions.

- Medicine : Involved in synthesizing compounds like kottamide E, which may have therapeutic applications.

- Industry : Serves as a precursor for cis-butene derivatives used in polymer chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.